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Compound of Interest

Compound Name:
2-Amino-5-bromothiazole

hydrobromide

Cat. No.: B3429169 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Amino-5-bromothiazole hydrobromide. Due to the limited availability of published, detailed

spectroscopic data for the hydrobromide salt, this guide presents the available data for the free

base, 2-Amino-5-bromothiazole, as a close structural analogue. It is important to note that while

the core spectral features will be similar, shifts in chemical shifts (NMR) and vibrational

frequencies (FT-IR) are expected due to the protonation of the amino group in the

hydrobromide salt. This guide also includes detailed, generalized experimental protocols for the

acquisition of such spectroscopic data.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2-Amino-5-bromothiazole. This

information is critical for the structural elucidation and quality control of this important chemical

entity.

Table 1: ¹H NMR Spectroscopic Data for 2-Amino-5-
bromothiazole
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.33 Singlet 1H H-4

7.20 Broad Singlet 2H -NH₂

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data for 2-Amino-5-
bromothiazole

Chemical Shift (δ) ppm Assignment

170.1 C-2

120.5 C-4

106.8 C-5

Solvent: DMSO-d₆

Table 3: FT-IR Spectroscopic Data for 2-Amino-5-
bromothiazole

Wavenumber (cm⁻¹) Intensity Assignment

3420 - 3200 Strong, Broad N-H stretch (amino group)

3100 - 3000 Medium C-H stretch (aromatic)

1625 Strong N-H bend (scissoring)

1540 Strong C=N stretch (thiazole ring)

1480 Medium C=C stretch (thiazole ring)

810 Strong C-H bend (out-of-plane)

680 Medium C-Br stretch
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Table 4: Mass Spectrometry Data for 2-Amino-5-
bromothiazole

m/z Relative Intensity (%) Assignment

178.9 98 [M]⁺ (with ⁷⁹Br)

180.9 100 [M]⁺ (with ⁸¹Br)

100.0 45 [M - Br]⁺

73.0 30 [C₂H₃N₂S]⁺

Ionization Mode: Electron Ionization (EI)

Experimental Protocols
The following are detailed, generalized protocols for acquiring the spectroscopic data

presented above. These methodologies are standard for the analysis of solid organic

compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh 10-20 mg of 2-Amino-5-bromothiazole hydrobromide.

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Data Acquisition:

The ¹H NMR spectrum is typically recorded on a 400 MHz or 500 MHz spectrometer.

Acquire the spectrum at room temperature.

A sufficient number of scans (e.g., 16 or 32) should be co-added to ensure a good signal-

to-noise ratio.
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The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

¹³C NMR Data Acquisition:

The ¹³C NMR spectrum is recorded on the same spectrometer, typically at a frequency of

100 MHz or 125 MHz.

A proton-decoupled pulse sequence is used to simplify the spectrum.

A larger number of scans (e.g., 1024 or more) is required due to the lower natural

abundance of the ¹³C isotope.

The chemical shifts are referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind 1-2 mg of 2-Amino-5-bromothiazole hydrobromide with approximately 100-200

mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Place the mixture into a pellet-pressing die.

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or

translucent pellet.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

The final spectrum is presented in terms of transmittance or absorbance.
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Mass Spectrometry (MS)
Sample Introduction and Ionization:

For a volatile and thermally stable compound like 2-Amino-5-bromothiazole, direct

insertion or gas chromatography (GC) can be used for sample introduction.

Electron Ionization (EI) is a common method for generating the molecular ion and

characteristic fragment ions. The sample is bombarded with a high-energy electron beam

(typically 70 eV).

Mass Analysis and Detection:

The resulting ions are accelerated and separated based on their mass-to-charge ratio

(m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

A detector records the abundance of each ion.

For high-resolution mass spectrometry (HRMS), an Orbitrap or FT-ICR mass analyzer can

be used to determine the exact mass and elemental composition of the ions.

Visualizations
The following diagrams illustrate key workflows and relationships relevant to the spectroscopic

analysis of 2-Amino-5-bromothiazole hydrobromide.
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Caption: Workflow for the spectroscopic characterization of a chemical compound.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b3429169?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3429169?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopic Techniques Information Obtained
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Caption: Relationship between spectroscopic techniques and structural information.

To cite this document: BenchChem. [Spectroscopic Characterization of 2-Amino-5-
bromothiazole Hydrobromide: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b3429169#spectroscopic-data-for-2-
amino-5-bromothiazole-hydrobromide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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